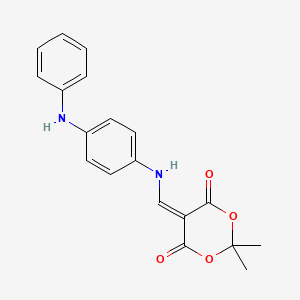

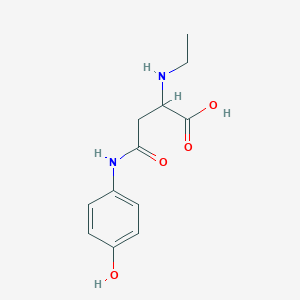

2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid, also known as EAHB, is a synthetic compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid glutamate and is classified as an NMDA receptor antagonist. EAHB has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.

Aplicaciones Científicas De Investigación

p-Coumaric Acid and Its Conjugates: Dietary Sources, Pharmacokinetic Properties, and Biological Activities

p-Coumaric acid, a phenolic acid with low toxicity, serves as a precursor to other phenolic compounds. It and its conjugates exhibit various biological activities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. These findings suggest that conjugation can enhance the biological activities of phenolic acids, which might be applicable to the study of 2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid if it serves as a precursor or conjugate in similar biochemical pathways (Pei et al., 2016).

Plant Betalains: Chemistry and Biochemistry

Betalains are nitrogenous pigments in plants that arise from betalamic acid. They are involved in various biological activities and have potential as natural dyes. The biosynthetic pathway of betalains includes hydroxylation of tyrosine, suggesting a potential interest in hydroxylation reactions and amino acid derivatives like 2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid for the synthesis or modification of pigments (Khan & Giridhar, 2015).

4-Hydroxy-2,3-nonenal as a Signal for Cell Function and Differentiation

The compound 4-hydroxy-2,3-nonenal (HNE) is an aldehydic product of lipid peroxidation, acting as a biological signal to modulate chemotaxis, signal transduction, gene expression, cell proliferation, and differentiation. This demonstrates the potential signaling and regulatory roles of oxidation products, which could relate to the oxidative derivatives of amino acids and hydroxyanilino compounds (Dianzani, Barrera, & Parola, 1999).

Hydroxycinnamic Acids: Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) are important phytochemicals with significant antioxidant activities. Studies on the structure-activity relationships of HCAs suggest that modifications such as esterification and amidation can affect their antioxidant activity, highlighting the importance of structural modifications in enhancing biological effects, which may be relevant for derivatives of hydroxyanilino compounds (Razzaghi-Asl et al., 2013).

Propiedades

IUPAC Name |

2-(ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-2-13-10(12(17)18)7-11(16)14-8-3-5-9(15)6-4-8/h3-6,10,13,15H,2,7H2,1H3,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGSLLKTUAEIJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)

![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)

![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)

![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)